5-Bromo-2-(methylthio)pyridine

Descripción general

Descripción

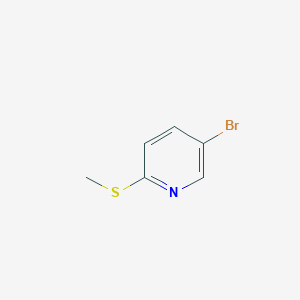

5-Bromo-2-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom at the 5-position and a methylthio group at the 2-position on a pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyridine typically involves the bromination of 2-(methylthio)pyridine. One common method is the reaction of 2-(methylthio)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][2].

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions[][2].

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-(methylthio)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and methylthio substituents enhance its reactivity, making it suitable for several chemical transformations.

Synthesis of Pyridine Derivatives

The compound is primarily utilized in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This method involves reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids to yield diverse compounds with potential biological activities:

- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited anti-thrombolytic activity, with some compounds showing up to 41.32% effectiveness against clot formation in human blood .

Research indicates that derivatives of this compound possess various biological activities, including:

- Anti-thrombolytic Activity : Certain derivatives showed significant inhibition of thrombus formation.

- Biofilm Inhibition : Compounds derived from this pyridine have been studied for their ability to inhibit bacterial biofilms, which is crucial in treating infections .

Organic Synthesis

This compound is an important building block in organic synthesis, used for producing agrochemicals and dyes.

Synthetic Routes

Several synthetic methods have been developed for preparing this compound, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts in Suzuki reactions allows for high-yield synthesis of pyridine derivatives .

| Method | Yield | Description |

|---|---|---|

| Suzuki Cross-Coupling | Moderate to Good | Reaction with arylboronic acids yields diverse derivatives. |

| Hydrogenation | High | Converts nitro intermediates to amines efficiently . |

Industrial Applications

The compound is also used as an intermediate in the production of various agrochemicals and dyes, demonstrating its versatility beyond medicinal chemistry.

Recent Research Findings

Recent studies have focused on expanding the applications of this compound through innovative synthetic strategies and exploring its biological properties:

- Density Functional Theory (DFT) Studies : DFT calculations have been employed to analyze the reaction pathways of synthesized derivatives, aiding in the identification of potential candidates for liquid crystal applications .

- Inhibitor Development : Research has shown that certain derivatives can act as potent inhibitors of enzymes such as glycogen phosphorylase, which is relevant in type 2 diabetes treatment .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(methylthio)pyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and methylthio groups enhances its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

- 2-Bromo-5-(methylthio)pyridine

- 5-Bromo-2-(methylthio)pyrimidine

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Comparison: Compared to its analogs, 5-Bromo-2-(methylthio)pyridine exhibits unique reactivity and selectivity due to the positioning of the bromine and methylthio groups on the pyridine ring. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

5-Bromo-2-(methylthio)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic contexts, supported by relevant research findings and data tables.

This compound is characterized by the presence of a bromine atom and a methylthio group on the pyridine ring. Its molecular formula is , which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes, which are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects or toxicity. The compound's halogen and sulfur functionalities play significant roles in determining its reactivity and binding affinity to target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for certain derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | E. coli | 0.21 |

| Thiazolopyridine Derivative | Pseudomonas aeruginosa | 0.21 |

| Other Pyridine Derivatives | Various | Varies |

Antioxidant Activity

In addition to antimicrobial properties, compounds similar to this compound have demonstrated antioxidant activity. This property is beneficial in therapeutic contexts where oxidative stress is a concern.

Cytotoxicity

Studies evaluating the cytotoxic effects of this compound derivatives on human cell lines have shown promising results. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines, which may indicate their potential in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis of novel pyridine derivatives, including this compound, which were screened for antimicrobial activity against various pathogens. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of pyridine derivatives on HaCat and Balb/c 3T3 cells using MTT assays. The findings suggested that some derivatives could inhibit cell proliferation effectively, showcasing their potential as anticancer agents .

- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding interactions of this compound with key enzymes involved in bacterial resistance mechanisms, further supporting its development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal bromination conditions for synthesizing 5-Bromo-2-(methylthio)pyridine from pyridine precursors?

To synthesize this compound, bromination of pyridine derivatives typically involves using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or CCl₄. For example, bromination of 2-amino-3-methylpyridine with Br₂ at 0–5°C yields 2-amino-5-bromo-3-methylpyridine, a precursor for further functionalization . Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Adjusting stoichiometry (1:1 molar ratio of substrate to Br₂) and maintaining low temperatures (0–25°C) improves regioselectivity for the 5-position .

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine derivatives) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₆H₆BrN₂S has a theoretical mass of 219.98 g/mol) .

- X-ray Diffraction : For crystal structure determination, as shown in studies of related bromopyridines (e.g., bond angles and Br–C distances of ~1.89 Å) .

- FT-IR : To detect functional groups like C–Br (550–600 cm⁻¹) and C–S (600–700 cm⁻¹) .

Q. How should researchers safely handle this compound given its hazardous properties?

This compound is classified as an eye and skin irritant (Hazard Statement H319/H315). Precautions include:

- Using PPE (gloves, goggles) and working in a fume hood.

- Storing at room temperature in airtight containers away from light .

- Neutralizing spills with sodium bicarbonate and disposing via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in bromination yields across studies be systematically resolved?

Discrepancies in yields (e.g., 60–85% for similar substrates) may arise from:

- Reagent purity : Impurities in Br₂ or solvents reduce efficiency .

- Temperature control : Exothermic reactions may cause side products if not cooled .

- Substrate steric effects : Methylthio groups at the 2-position can hinder bromination .

Methodological approach : - Replicate conditions with controlled variables (e.g., fixed stoichiometry, inert atmosphere).

- Use LC-MS to quantify intermediates and byproducts .

Q. What strategies enable the synthesis of Au(III) complexes using this compound for catalytic applications?

Au(III) complexes are synthesized via ligand substitution. For example:

- React this compound with [AuCl₄]⁻ in ethanol at 60°C for 4 hours.

- Characterize using UV-Vis (λₐᵤ ≈ 300–400 nm) and XPS to confirm Au(III) oxidation state .

- Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be tested with Pd co-catalysts, achieving turnover numbers (TON) up to 1,500 .

Q. How does the methylthio group influence regioselectivity in nucleophilic substitution reactions?

The methylthio (-SMe) group at the 2-position directs nucleophiles (e.g., amines, thiols) to the 4- or 6-position due to:

- Electronic effects : -SMe is electron-donating, activating ortho/para positions.

- Steric hindrance : Bulky nucleophiles favor the less hindered 4-position.

Experimental validation : - React this compound with piperidine in DMF at 80°C; LC-MS shows 4-piperidinyl as the major product (>70%) .

- Compare with 2-methoxy analogs to isolate electronic vs. steric contributions .

Propiedades

IUPAC Name |

5-bromo-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYLVDSPYTKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465421 | |

| Record name | 5-bromo-2-methylsulfanyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51933-78-9 | |

| Record name | 5-bromo-2-methylsulfanyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.